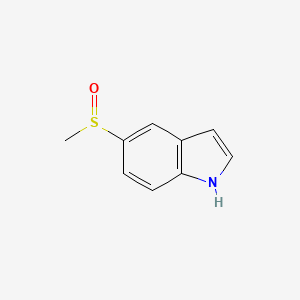
5-(Methylsulfinyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfinyl)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The compound this compound is characterized by a methylsulfinyl group attached to the fifth position of the indole ring. This structural modification imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfinyl)-1H-indole typically involves the introduction of a methylsulfinyl group to the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole precursor is reacted with a methylsulfinylating agent under controlled conditions. For example, the reaction of indole with methylsulfinyl chloride in the presence of a base such as triethylamine can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 5-(Methylsulfinyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products:
Oxidation: Formation of 5-(Methylsulfonyl)-1H-indole.
Reduction: Formation of 5-(Methylthio)-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 5-(Methylsulfinyl)-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are often explored as drug candidates due to their ability to interact with various biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-(Methylsulfinyl)-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes.
類似化合物との比較
5-(Methylthio)-1H-indole: Similar structure with a methylthio group instead of a methylsulfinyl group.
5-(Methylsulfonyl)-1H-indole: Similar structure with a methylsulfonyl group instead of a methylsulfinyl group.
Indole-3-carbinol: Another indole derivative with different substituents.
Uniqueness: 5-(Methylsulfinyl)-1H-indole is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the biological activities of this compound may differ from those of other indole derivatives, highlighting its potential for diverse research and industrial applications.
特性
分子式 |
C9H9NOS |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
5-methylsulfinyl-1H-indole |
InChI |
InChI=1S/C9H9NOS/c1-12(11)8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 |
InChIキー |
JGEXSEKEWXHZGB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CC2=C(C=C1)NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


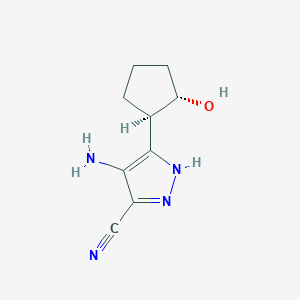
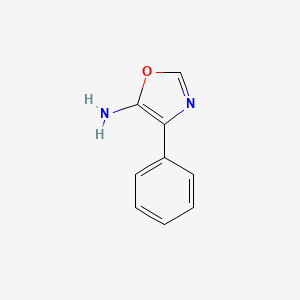
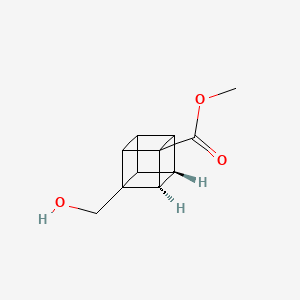
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
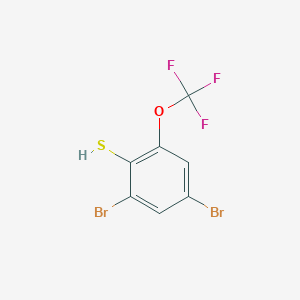
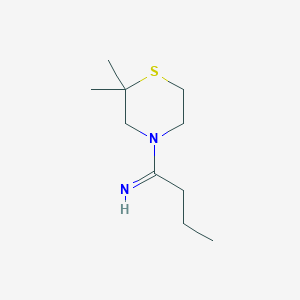
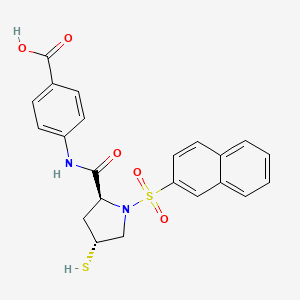
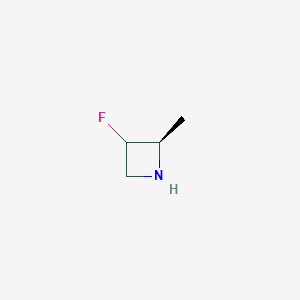
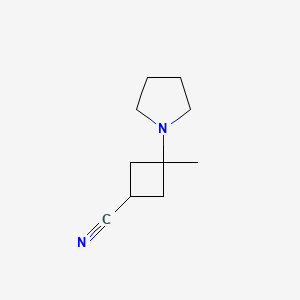
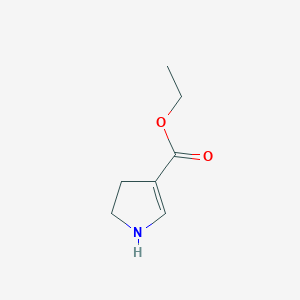
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
